2-(6-Methoxy-benzofuran-3-yl)ethanol
CAS No.:
Cat. No.: VC14149577
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O3 |
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Molecular Weight | 192.21 g/mol |
IUPAC Name | 2-(6-methoxy-1-benzofuran-3-yl)ethanol |
Standard InChI | InChI=1S/C11H12O3/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7,12H,4-5H2,1H3 |
Standard InChI Key | NHYHCROSVLBBSI-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CO2)CCO |
Introduction
2-(6-Methoxy-benzofuran-3-yl)ethanol: A Comprehensive Review of Structure, Synthesis, and Potential Applications
Synthetic Routes and Catalytic Methods
The synthesis of 2-(6-Methoxy-benzofuran-3-yl)ethanol typically involves multi-step strategies, leveraging benzofuran-forming reactions and functional group modifications. Below are key approaches inferred from related benzofuran derivatives :
Benzofuran Core Synthesis
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Catalytic Cyclization:
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Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) catalyze one-pot pseudo three-component reactions between benzofuran-3(2H)-ones and alcohols to form alkylated derivatives .
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Copper-mediated coupling: Alkynes and o-quinone methides undergo C–H functionalization to form benzofurans under copper catalysis .
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Acid-Catalyzed Rearrangements:
Physical and Spectroscopic Properties
While direct data for 2-(6-Methoxy-benzofuran-3-yl)ethanol is limited, insights are drawn from analogous compounds:
Comparative Analysis with Related Compounds
The table below contrasts 2-(6-Methoxy-benzofuran-3-yl)ethanol with structurally similar molecules:
Challenges and Future Directions
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Synthetic Optimization: Scaling up ethanol group installation while maintaining regioselectivity.
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Biological Testing: In vitro and in vivo studies to validate hypothesized activities.
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Derivatization: Functionalization of the ethanol group (e.g., esterification, etherification) to enhance bioavailability.
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